REACTION_CXSMILES
|
[N:1]1([CH:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>ClCCl>[NH:10]1[CH2:11][CH2:12][CH:7]([N:1]2[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6]2)[CH2:8][CH2:9]1
|
Name
|
tert-Butyl 4-(5,6-dihydropyridin-1 (2H)-yl)piperidine-1-carboxylate
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
N1(CC=CCC1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed from the mixture en vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in saturated sodium bicarbonate (50 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide (50 ml, 50% in water) was added to the solution which
|
Type
|
EXTRACTION
|
Details
|
was then extracted with dichloromethane (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give 370 mg (74%) as a colorless oil
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)N1CCC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |